Thermodynamic Stability: ΔfH° Comparison Among Dihaloacetylenes
The standard enthalpy of formation (ΔfH°g) is a critical parameter for assessing thermodynamic stability and predicting reaction energetics. Active Thermochemical Tables (ATcT) data provide a direct comparison. Dibromoacetylene exhibits a significantly higher (more endothermic, less stable) ΔfH°g than its monobromo counterpart, bromoacetylene, highlighting the energetic impact of the second bromine substituent on the triple bond. This data is essential for researchers calculating reaction heats or assessing the inherent energy content of the compound [1].
| Evidence Dimension | Standard Enthalpy of Formation (ΔfH°g) |
|---|---|
| Target Compound Data | 332.4 ± 2.3 kJ/mol |
| Comparator Or Baseline | Bromoacetylene (HCCBr): 281.7 kJ/mol |
| Quantified Difference | Target compound is 50.7 kJ/mol higher (more endothermic, less thermodynamically stable) |
| Conditions | Gas phase, ATcT version 1.124 data [1] |
Why This Matters
This quantitative difference in thermodynamic stability is critical for safety assessments and for designing reactions where the energetic contribution of the reagent must be precisely managed.
- [1] Argonne National Laboratory. Active Thermochemical Tables (ATcT). Selected ATcT enthalpy of formation based on version 1.124. View Source
